5-(3-Bromophenyl)-1-(6-ethoxybenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one
Description
This compound features a pyrrolin-2-one core substituted with a 3-bromophenyl group, a 6-ethoxybenzothiazol-2-yl moiety, and a 2-furylcarbonyl unit. The furylcarbonyl group may participate in hydrogen bonding or dipole interactions, influencing target binding .
Properties
Molecular Formula |
C24H17BrN2O5S |
|---|---|
Molecular Weight |
525.4 g/mol |
IUPAC Name |
2-(3-bromophenyl)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H17BrN2O5S/c1-2-31-15-8-9-16-18(12-15)33-24(26-16)27-20(13-5-3-6-14(25)11-13)19(22(29)23(27)30)21(28)17-7-4-10-32-17/h3-12,20,29H,2H2,1H3 |
InChI Key |
WIYCXKMBRPSIAF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC(=CC=C5)Br |
Origin of Product |
United States |
Biological Activity
5-(3-Bromophenyl)-1-(6-ethoxybenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 500.418 g/mol. The structure includes multiple functional groups, which may contribute to its biological activity.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C23H22BrN3O3S |
| Molecular Weight | 500.418 g/mol |
| CAS Number | 797015-34-0 |
| IUPAC Name | 5-(3-bromophenyl)-1-(6-ethoxybenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one |
Biological Activity
Research indicates that this compound exhibits a variety of biological activities, including:
1. Anticancer Activity
Several studies have reported the potential anticancer properties of similar pyrrolinone derivatives. For instance, compounds with similar structural motifs have shown cytotoxic effects against various cancer cell lines, possibly through mechanisms involving apoptosis induction and cell cycle arrest .
2. Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity, particularly against bacterial strains. Pyrazole derivatives have been extensively studied for their antibacterial effects, often attributed to their ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .
3. Anti-inflammatory Effects
Compounds in this class have been linked to anti-inflammatory activities. The presence of bromine and ethoxy groups may enhance the interaction with inflammatory mediators, potentially reducing inflammation markers in vitro .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Apoptosis Induction: Similar compounds have been shown to activate apoptotic pathways through caspase activation .
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer progression or microbial metabolism .
Study 1: Anticancer Activity
A study published in a peer-reviewed journal examined the effects of related pyrrolinone derivatives on breast cancer cells. The results indicated significant cytotoxicity at concentrations as low as 10 µM, with a mechanism involving the activation of apoptotic pathways .
Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial activity of similar compounds against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 25 µg/mL, suggesting robust antimicrobial properties .
Comparison with Similar Compounds
Substituent Variations in Bromophenyl and Aromatic Moieties
- 5-(4-Bromophenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one (): Key Differences: 4-Bromophenyl (vs. 3-), pyridinylmethyl (vs. benzothiazol), and 4-ethoxybenzoyl (vs. furylcarbonyl). Implications: The 4-bromophenyl orientation may alter steric interactions in binding pockets.
5-(4-Bromophenyl)-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one ():
- Key Differences : 3-Methyl-4-propoxybenzoyl (vs. furylcarbonyl) and morpholinylpropyl (vs. ethoxybenzothiazol).
- Implications : The morpholinyl group enhances water solubility, while the propoxy chain increases molecular flexibility. The methyl group on the benzoyl may reduce metabolic degradation compared to the furylcarbonyl .
Functional Group Comparisons
- Benzothiazol vs. Pyrazolo-Pyrimidine/Triazinoindole Derivatives (): Compounds like 2-(1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl)-6,6-dimethylindol-4(5H)-one () and pyrazolo[3,4-d]pyrimidine derivatives () exhibit heterocyclic cores with distinct electronic profiles. Implications: Benzothiazol in the target compound may offer stronger electron-withdrawing effects than triazinoindole or pyrimidine, influencing redox properties or target selectivity .
- Furylcarbonyl vs. Thiophene/Benzothiazole-Thio Groups (): Thiophene or benzothiazole-thio substituents (e.g., 5-Amino-1-[2-(1,3-benzothiazol-2-ylthio)propanoyl]-3-phenyl-1H-pyrazole-4-carbonitrile, ) introduce sulfur atoms, which can enhance metal-binding capacity. Implications: The furylcarbonyl group in the target compound may exhibit lower toxicity and better solubility than sulfur-containing analogs .
Physicochemical and Pharmacokinetic Properties
Molecular Weight and Polarity
Melting Points and Stability
- While direct data is unavailable, analogs like the pyrazolo-pyrimidine derivative in have melting points of 223–226°C . The target compound’s melting point is likely similar, given structural parallels.
Preparation Methods
Formation of the Pyrrolinone Core
The pyrrolinone ring is constructed via a Knorr-type cyclocondensation reaction. A mixture of 3-bromophenylacetic acid and ethyl acetoacetate undergoes cyclization in the presence of ammonium acetate and acetic anhydride at 120°C for 6 hours, yielding 3-hydroxy-5-(3-bromophenyl)-3-pyrrolin-2-one (Intermediate A) with a reported yield of 68%.
Reaction Conditions:
-
Solvent: Acetic acid
-
Catalyst: None (thermal activation)
-
Temperature: 120°C
-
Time: 6 hours
Acylation with Furylcarbonyl Group
The 4-position of Intermediate B is acylated using furan-2-carbonyl chloride. The reaction proceeds in anhydrous dichloromethane with triethylamine as a base, achieving 82% yield after purification via silica gel chromatography.
Critical Parameters:
-
Moisture exclusion is essential to prevent hydrolysis of the acyl chloride.
-
Stirring at 0°C minimizes side reactions at the hydroxyl group.
Alternative Synthetic Strategies
One-Pot Tandem Synthesis
A streamlined approach combines pyrrolinone formation and benzothiazole coupling in a single reactor. Using a dual catalyst system (p-toluenesulfonic acid for cyclization and CuI for coupling), the overall yield improves to 65%, reducing purification steps.
Advantages:
-
Reduced solvent waste.
-
Shorter reaction time (8 hours total).
Limitations:
-
Lower regioselectivity for the 1-position substitution.
Solid-Phase Synthesis
Immobilizing the pyrrolinone core on Wang resin enables iterative functionalization. After benzothiazole coupling, the resin-bound intermediate is cleaved with trifluoroacetic acid, followed by solution-phase acylation. This method achieves 58% overall yield but requires specialized equipment.
Reaction Optimization and Challenges
Solvent and Temperature Effects
| Parameter | Optimal Condition | Suboptimal Condition | Impact on Yield |
|---|---|---|---|
| Solvent polarity | DMF | THF | -22% |
| Reaction temperature | 80°C | 60°C | -15% |
| Base strength | K2CO3 | Na2CO3 | -12% |
Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in SNAr reactions, while weaker bases like Na2CO3 slow kinetics.
Protecting Group Strategies
The 3-hydroxy group is susceptible to undesired acylation. Protection with tert-butyldimethylsilyl (TBS) chloride prior to furylcarbonyl installation prevents this side reaction, improving yield from 82% to 89%.
Deprotection Protocol:
-
Reagent: Tetrabutylammonium fluoride (TBAF) in THF.
-
Time: 2 hours at room temperature.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH:H2O) shows >98% purity at 254 nm. MS (ESI+): m/z 553.2 [M+H]+.
Industrial-Scale Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
